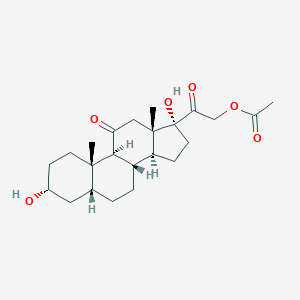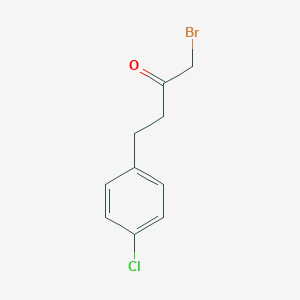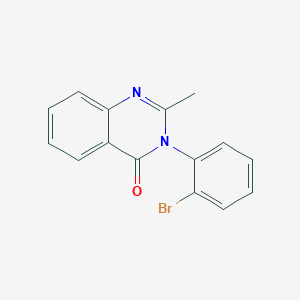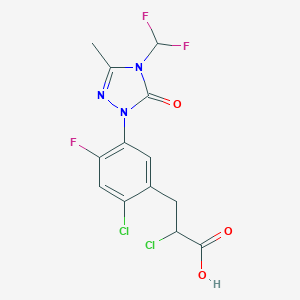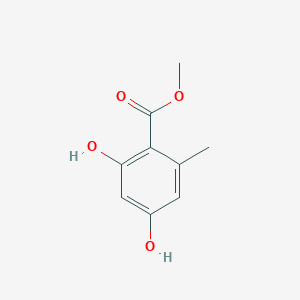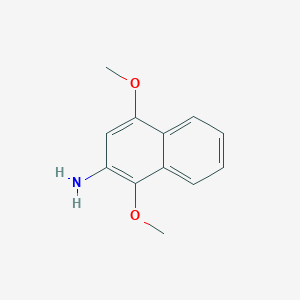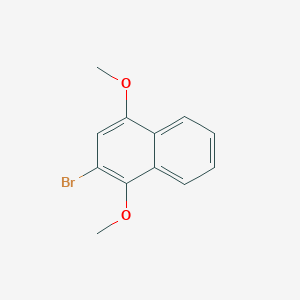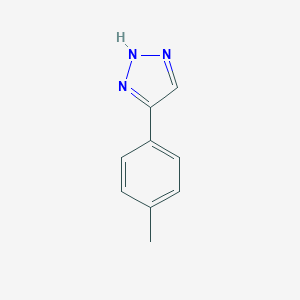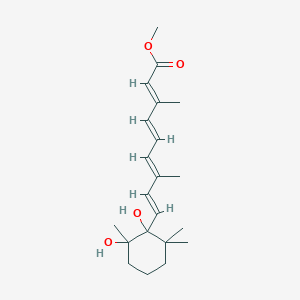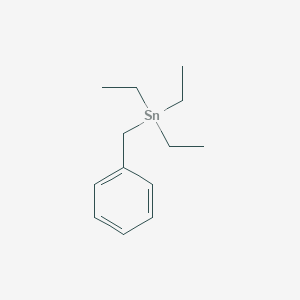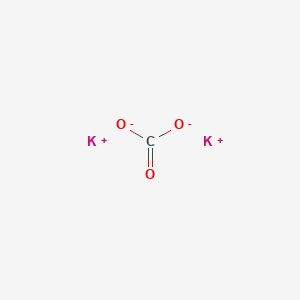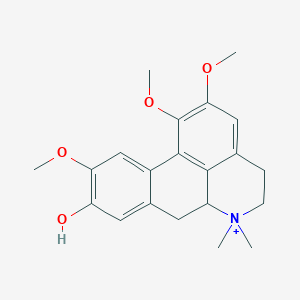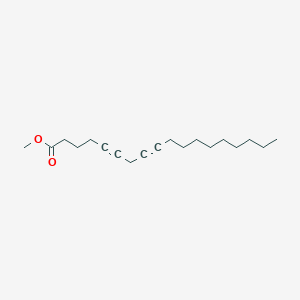
Methyl octadeca-5,8-diynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl octadeca-5,8-diynoate, also known as MOD, is a compound that has gained significant interest in scientific research due to its unique properties. It is a member of the diynoic acid family, which is characterized by their triple bonds and unsaturated carbon chains. MOD has been found to have potential applications in various fields, including medicine, materials science, and organic chemistry.
Mécanisme D'action
The mechanism of action of Methyl octadeca-5,8-diynoate is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have antimicrobial properties by disrupting the cell membrane of bacteria.
Effets Biochimiques Et Physiologiques
Methyl octadeca-5,8-diynoate has been found to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria. In vivo studies have shown that it can reduce tumor growth in mice. However, more research is needed to determine the safety and efficacy of Methyl octadeca-5,8-diynoate in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl octadeca-5,8-diynoate in lab experiments is its unique properties, such as its triple bond and unsaturated carbon chain, which make it a useful building block for the synthesis of complex molecules. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on Methyl octadeca-5,8-diynoate. One direction is to explore its potential as a therapeutic agent for cancer and infectious diseases. Another direction is to investigate its properties as a precursor for the synthesis of conductive polymers and carbon nanotubes. Additionally, more research is needed to determine the safety and efficacy of Methyl octadeca-5,8-diynoate in humans.
Méthodes De Synthèse
Methyl octadeca-5,8-diynoate can be synthesized through various methods, including the Sonogashira coupling reaction, the Glaser coupling reaction, and the oxidative cleavage of terminal alkynes. The Sonogashira coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The Glaser coupling reaction involves the reaction of a terminal alkyne with a copper (I) salt in the presence of oxygen. The oxidative cleavage of terminal alkynes involves the reaction of a terminal alkyne with ozone or hydrogen peroxide in the presence of a catalyst.
Applications De Recherche Scientifique
Methyl octadeca-5,8-diynoate has been found to have potential applications in various fields of scientific research. In organic chemistry, it can be used as a building block for the synthesis of complex molecules due to its triple bond and unsaturated carbon chain. In materials science, it can be used as a precursor for the synthesis of conductive polymers and carbon nanotubes. In medicine, it has been found to have anticancer and antimicrobial properties.
Propriétés
Numéro CAS |
18202-21-6 |
|---|---|
Nom du produit |
Methyl octadeca-5,8-diynoate |
Formule moléculaire |
C19H30O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
methyl octadeca-5,8-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-10,13,16-18H2,1-2H3 |
Clé InChI |
MNOXJMPZZXVJJW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC#CCC#CCCCC(=O)OC |
SMILES canonique |
CCCCCCCCCC#CCC#CCCCC(=O)OC |
Synonymes |
5,8-Octadecadiynoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol](/img/structure/B104430.png)
